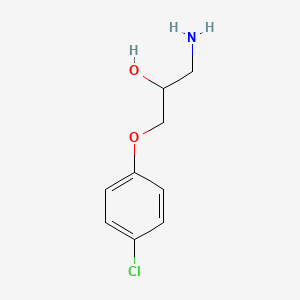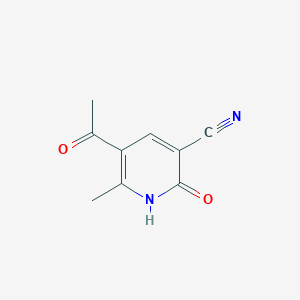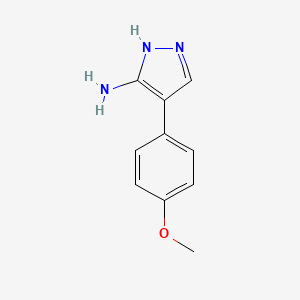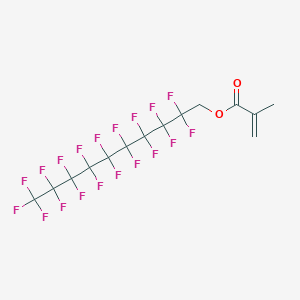
1-Amino-3-(4-chloro-phenoxy)-propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-3-(4-chloro-phenoxy)-propan-2-ol is an organic compound that features a phenoxy group substituted with a chlorine atom at the para position, an amino group, and a hydroxyl group on a propane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol can be achieved through several routes. One common method involves the reaction of 4-chlorophenol with epichlorohydrin to form 1-(4-chlorophenoxy)-2,3-epoxypropane. This intermediate is then reacted with ammonia to yield the desired product. The reaction conditions typically involve:
-
Step 1: Formation of 1-(4-chlorophenoxy)-2,3-epoxypropane
Reagents: 4-chlorophenol, epichlorohydrin
Conditions: Base catalyst (e.g., NaOH), solvent (e.g., ethanol), reflux
-
Step 2: Amination
Reagents: 1-(4-chlorophenoxy)-2,3-epoxypropane, ammonia
Conditions: Solvent (e.g., ethanol), room temperature or mild heating
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
1-Amino-3-(4-chloro-phenoxy)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature
Reduction: Sodium borohydride (NaBH4), ethanol as solvent, room temperature
Substitution: Acyl chlorides or anhydrides, base catalyst (e.g., triethylamine), solvent (e.g., dichloromethane)
Major Products
Oxidation: Formation of 1-(4-chlorophenoxy)-3-oxopropan-2-ol
Reduction: Formation of 1-Amino-3-(4-chloro-phenoxy)-propan-2-amine
Substitution: Formation of amides or other substituted derivatives
科学研究应用
1-Amino-3-(4-chloro-phenoxy)-propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function.
相似化合物的比较
Similar Compounds
1-Amino-3-(4-bromo-phenoxy)-propan-2-ol: Similar structure with a bromine atom instead of chlorine.
1-Amino-3-(4-methyl-phenoxy)-propan-2-ol: Similar structure with a methyl group instead of chlorine.
1-Amino-3-(4-nitro-phenoxy)-propan-2-ol: Similar structure with a nitro group instead of chlorine.
Uniqueness
1-Amino-3-(4-chloro-phenoxy)-propan-2-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in halogen bonding and affect the compound’s lipophilicity, potentially enhancing its interaction with biological targets.
属性
IUPAC Name |
1-amino-3-(4-chlorophenoxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,12H,5-6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTVXSRNGUMJKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(CN)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377884 |
Source


|
| Record name | 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5215-07-6 |
Source


|
| Record name | 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(Tert-butylsulfonyl)-2-[2-(2-fluorophenyl)hydrazono]acetonitrile](/img/structure/B1333096.png)


![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333110.png)
![2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333111.png)
![1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1333112.png)








